

^{13}C NMR chemical shifts for Methyl 3-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-hydroxy-4-methylbenzoate

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An In-Depth Technical Guide to the ^{13}C NMR Chemical Shifts of **Methyl 3-hydroxy-4-methylbenzoate**

Introduction

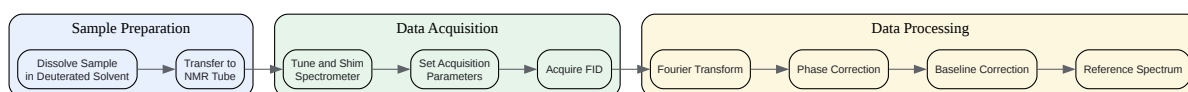
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ^{13}C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This guide offers a detailed examination of the ^{13}C NMR chemical shifts for **Methyl 3-hydroxy-4-methylbenzoate**, a substituted aromatic ester of significant interest in synthetic and medicinal chemistry.

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of spectral analysis for structural confirmation and characterization. We will explore the theoretical underpinnings of the chemical shifts, present predicted values based on empirical data and substituent effects, outline a robust experimental protocol for data acquisition, and provide a framework for spectral interpretation.

Predicted ^{13}C NMR Spectrum of Methyl 3-hydroxy-4-methylbenzoate

While a definitive experimental spectrum for **Methyl 3-hydroxy-4-methylbenzoate** is not readily available in public databases, a highly accurate prediction can be formulated by analyzing the spectra of structurally similar compounds and applying established principles of substituent chemical shift (SCS) effects. The analysis of related compounds such as 3-hydroxy-4-methylbenzoic acid, methyl 3-hydroxybenzoate, and methyl 4-hydroxybenzoate provides a solid foundation for these predictions.

The structure and numbering scheme for **Methyl 3-hydroxy-4-methylbenzoate** are as follows:



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Caption: Workflow for ¹³C NMR experimental analysis.

Comparison with Analogous Compounds

To validate our predictions, we can compare them with the experimental ¹³C NMR data of structurally related molecules.

Compound	C1 (ppm)	C3 (ppm)	C4 (ppm)	C7 (C=O) (ppm)	C8 (O-CH ₃) (ppm)	C9 (Ar-CH ₃) (ppm)	Reference
Methyl 3-hydroxybenzoate	131.5	157.8	117.5 (C4/C6)	167.0	52.3	N/A	
3-Hydroxy-4-methylbenzoic acid	123.4	156.4	122.9	172.8	N/A	16.1	
Methyl 4-hydroxybenzoate	122.2	132.8 (C2/C6)	163.6	168.7	52.3	N/A	

Note: The numbering of atoms in the reference spectra may differ from the scheme used in this guide. The values are mapped to the corresponding positions for comparison.

The experimental data from these analogs strongly support our predicted chemical shifts. For instance, the C3 carbon attached to the hydroxyl group consistently appears far downfield (~156-158 ppm). The carbonyl carbon (C7) is found in the expected 167-173 ppm range, and the ester methyl (C8) and aromatic methyl (C9) carbons are also in their predicted regions.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR chemical shifts for **Methyl 3-hydroxy-4-methylbenzoate**. By integrating theoretical principles with empirical data from analogous compounds, we have established a reliable set of predicted chemical shifts. The provided experimental protocol outlines a systematic approach for obtaining high-quality spectral data, which is fundamental for the unambiguous structural verification of this and other novel chemical entities. This detailed analysis serves as a valuable resource for researchers engaged in the synthesis and characterization of complex organic molecules.

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